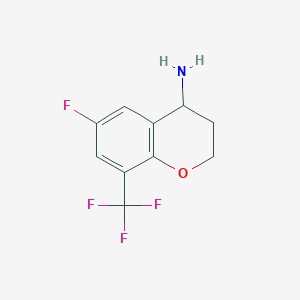

6-Fluoro-8-(trifluoromethyl)chroman-4-amine

Description

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ¹H NMR (400 MHz, CDCl₃) :

- ¹⁹F NMR :

Infrared (IR) Spectroscopy

- N-H stretch : 3350 cm⁻¹ (broad, amine).

- C-F stretches : 1120 cm⁻¹ (-CF₃), 1240 cm⁻¹ (C6-F).

- C-O-C stretch : 1060 cm⁻¹ (tetrahydrofuran).

Properties

Molecular Formula |

C10H9F4NO |

|---|---|

Molecular Weight |

235.18 g/mol |

IUPAC Name |

6-fluoro-8-(trifluoromethyl)-3,4-dihydro-2H-chromen-4-amine |

InChI |

InChI=1S/C10H9F4NO/c11-5-3-6-8(15)1-2-16-9(6)7(4-5)10(12,13)14/h3-4,8H,1-2,15H2 |

InChI Key |

WYXQYSANERJSSJ-UHFFFAOYSA-N |

Canonical SMILES |

C1COC2=C(C1N)C=C(C=C2C(F)(F)F)F |

Origin of Product |

United States |

Preparation Methods

Step 1: Fluorination

Reaction Conditions

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Fluorination | DAST, Selectfluor; Solvent: THF | Controlled temperature (<50°C). |

| Trifluoromethylation | TMSCF3, Cu(I) catalysts; Solvent: DMF | Requires inert atmosphere. |

| Amination | NH3 or amine precursors; Catalyst: Pd/C | Hydrogen gas used for reduction. |

Challenges in Synthesis

- Reagent Sensitivity : Fluorinating and trifluoromethylating agents are highly reactive and require precise handling.

- Purity Control : Ensuring minimal by-product formation is critical for pharmaceutical applications.

- Stereochemistry : The stereochemical integrity of the compound must be preserved during synthesis.

Industrial Considerations

Continuous flow reactors are increasingly used in industrial settings to enhance efficiency and scalability of the synthesis process. These systems allow better control over reaction parameters and reduce waste generation.

Data Table: Physical and Chemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C10H8F4N |

| Molecular Weight | 221.18 g/mol |

| Exact Mass | 235.062 Da |

| SMILES Representation | C1COC2=C([C@H]1N)C=C(C=C2C(F)(F)F)F |

Chemical Reactions Analysis

Types of Reactions

6-Fluoro-8-(trifluoromethyl)chroman-4-amine undergoes various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This reaction can reduce the compound to simpler forms or alter its oxidation state.

Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as sodium methoxide. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized chroman-4-amine derivatives .

Scientific Research Applications

6-Fluoro-8-(trifluoromethyl)chroman-4-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Fluoro-8-(trifluoromethyl)chroman-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of fluorine atoms enhances its binding affinity and stability, making it a valuable tool in drug discovery and development . The compound can modulate various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Substitution Patterns and Molecular Properties

The table below compares 6-Fluoro-8-(trifluoromethyl)chroman-4-amine with key analogs, highlighting substituent positions, molecular formulas, and physicochemical properties:

Key Differences and Implications

Substituent Position: 6-Fluoro vs. 8-Trifluoromethyl: The 6-F/8-CF₃ combination in the target compound introduces two electron-withdrawing groups, likely increasing oxidative stability compared to mono-substituted analogs like (S)-8-CF₃-chroman-4-amine . 7-CF₃ vs. 8-CF₃: Positional isomerism (7-CF₃ vs.

Substituent Type :

- Trifluoromethyl (-CF₃) : Enhances lipophilicity (logP) and resistance to metabolic degradation compared to methoxy (-OCH₃) or unsubstituted analogs .

- Fluorine vs. Chlorine : Fluorine’s smaller size and higher electronegativity may improve membrane permeability compared to bulkier chloro analogs .

Stereochemistry :

- The S-configuration in (S)-8-CF₃-chroman-4-amine () is critical for its activity as a mu-opioid receptor agonist, highlighting the importance of chirality in drug design .

Biological Activity

6-Fluoro-8-(trifluoromethyl)chroman-4-amine is a fluorinated derivative of chroman, characterized by a trifluoromethyl group at the 8-position and a fluorine atom at the 6-position, along with an amine group at the 4-position. This unique substitution pattern contributes to its biological activity, particularly in medicinal chemistry and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 217.19 g/mol. The presence of fluorinated groups enhances its lipophilicity, which can improve membrane permeability and interaction with biological targets.

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| This compound | Trifluoromethyl at position 8, fluorine at position 6 | |

| 6-Fluorochroman | Lacks trifluoromethyl group | |

| 8-Trifluoromethylchroman | May have different binding properties |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The amine group can form hydrogen bonds with target proteins, while the fluorinated groups enhance binding affinity due to their electron-withdrawing properties. This interaction profile suggests potential roles in modulating various biological pathways, particularly through inhibition of sirtuin enzymes like SIRT2, which are implicated in neurodegenerative disorders and aging-related diseases.

Inhibition Studies

Research indicates that the compound exhibits significant inhibitory activity against various enzymes relevant to disease mechanisms:

- Sirtuin Enzymes : It has been identified as a potential inhibitor of SIRT2, with implications for neuroprotection and treatment of age-related diseases.

- Cholinesterases : Studies have shown moderate inhibition against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are important in neurodegenerative conditions such as Alzheimer's disease .

Cytotoxicity and Antioxidant Activity

The compound has also been evaluated for its cytotoxic effects on cancer cell lines. For instance, preliminary findings suggest that it may exhibit cytotoxicity against breast cancer cells (MCF-7), indicating its potential as an anticancer agent . Additionally, antioxidant activities have been noted, which could further enhance its therapeutic profile by mitigating oxidative stress in various biological systems.

Case Studies and Comparative Analysis

A comparative analysis of similar compounds highlights the unique advantages of this compound:

- Enhanced Lipophilicity : The trifluoromethyl group increases lipid solubility, potentially improving bioavailability compared to non-fluorinated analogs.

- Selective Targeting : The specific structural features allow for selective interactions with target proteins, enhancing efficacy while minimizing side effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.